Methanol-d (CH3OD, CAS 1455-13-6) is a partially deuterated isotopologue of methanol where the hydroxyl proton is replaced by a deuterium atom. It functions as a polar, protic solvent primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy and as a specific deuterium source in chemical synthesis. [1] Its key procurement-relevant properties include its ability to dissolve polar analytes, engage in hydrogen-deuterium exchange with labile protons (e.g., in -OH, -NH, -SH groups), and provide a distinct residual proton signal (CH3) in ¹H NMR spectra, which distinguishes it from fully deuterated methanol (CD3OD). [REFS-2, REFS-3]
Procuring Methanol-d (CH3OD) is a deliberate choice based on specific analytical and synthetic needs that cannot be met by common substitutes. Unlike fully deuterated Methanol-d4 (CD3OD), CH3OD retains a sharp methyl proton singlet (~3.3 ppm), which can serve as a useful reference, whereas CD3OD is chosen to eliminate all solvent proton signals. [1] Compared to Deuterium Oxide (D2O), CH3OD offers superior solubility for a wide range of nonpolar to moderately polar organic molecules, making it the necessary choice for hydrogen-deuterium exchange (HDX) studies when analyte solubility in D2O is insufficient. [2] Furthermore, as a synthetic reagent, CH3OD provides a targeted `-OD` group for specific labeling, a function not offered by non-deuterated methanol or other deuterated solvents like CDCl3. [3] The choice is therefore dictated by requirements for solubility, spectral reference signals, and specific isotopic labeling.
For analytes with limited water solubility, Methanol-d (CH3OD) is a required substitute for D2O in hydrogen-deuterium exchange (HDX) studies. While D2O is standard for highly polar or water-soluble compounds, many organic molecules require a solvent like methanol to achieve sufficient concentration for analysis by NMR or MS. [1] For example, HDX-MS studies on complex lipids and other metabolites that are insoluble in D2O rely on solvents like deuterated methanol to enable the exchange reaction and subsequent analysis. [2] This makes CH3OD essential for workflows involving a broad range of organic compounds.
| Evidence Dimension | Solvent Suitability for HDX |
| Target Compound Data | Excellent solubility for a wide range of polar and moderately non-polar organic compounds, enabling HDX. |
| Comparator Or Baseline | Deuterium Oxide (D2O) has limited solubility for most organic molecules. [<a href="https://www.isotope-science.com/articles/how-to-choose-deuterated-nmr-solvents.html" target="_blank">1</a>] |
| Quantified Difference | Qualitatively enables analysis where D2O fails due to analyte insolubility. |
| Conditions | Hydrogen-Deuterium Exchange (HDX) for NMR or Mass Spectrometry (MS) analysis of organic small molecules. |
This directly impacts procurement for labs analyzing organic molecules that are not water-soluble, making CH3OD the only viable choice for HDX studies.
In synthetic applications, Methanol-d (CH3OD) can be a more economical and efficient source of deuterium than D2O. In a reductive deuteration system using magnesium (Mg), CH3OD was demonstrated to be an optimal reagent. [1] The study highlights that while D2O contains two deuterium atoms, one is often wasted under most deuteration conditions. In contrast, the single deuterium atom in CH3OD can be utilized effectively, making it a more practical and cost-effective source for labeling reactions that achieve high degrees of deuterium incorporation. [1]
| Evidence Dimension | Deuterium Atom Economy |
| Target Compound Data | Effectively utilizes its single deuterium atom in Mg-mediated reductive deuteration. |
| Comparator Or Baseline | D2O often wastes one of its two deuterium atoms under many deuteration conditions. [<a href="https://doi.org/10.1039/D4OB01306H" target="_blank">1</a>] |
| Quantified Difference | CH3OD offers improved deuterium atom economy, making it a more cost-effective reagent. [<a href="https://doi.org/10.1039/D4OB01306H" target="_blank">1</a>] |
| Conditions | Magnesium (Mg)-mediated reductive deuteration of electron-deficient alkenes and alkynes. |
For scaling up syntheses or preparing deuterated standards, choosing CH3OD over D2O can lead to significant cost savings and higher process efficiency.
Methanol-d (CH3OD) provides a unique combination of a protic, deuterated environment with a clean, simple residual proton signal, which is a key differentiator from Methanol-d4 (CD3OD). CH3OD displays a sharp singlet for its methyl (CH3) group at approximately 3.31 ppm and a broad hydroxyl (OH) signal around 4.87 ppm (which is an average of CH3OH and HDO). [1] In contrast, the residual proton signal in high-purity CD3OD is a 1:2:3:2:1 quintet from the CHD2 group. [2] The simple singlet from CH3OD is easier to use as a chemical shift reference and less likely to obscure analyte signals compared to the more complex multiplet of CD3OD.
| Evidence Dimension | Residual ¹H NMR Signal Multiplicity |
| Target Compound Data | Sharp singlet from the CH3 group (~3.31 ppm). |
| Comparator Or Baseline | Methanol-d4 (CD3OD) shows a 1:2:3:2:1 quintet from the residual CHD2 group. [<a href="https://web.stanford.edu/group/pandey/nmr/solvent.html" target="_blank">2</a>] |
| Quantified Difference | Singlet vs. quintet multiplicity. |
| Conditions | ¹H NMR Spectroscopy. |
Buyers requiring a protic deuterated solvent who also need a simple, non-interfering internal reference signal should select CH3OD over CD3OD.
Ideal for dissolving moderately polar organic compounds to observe the exchange of labile protons (-OH, -NH) with the solvent's deuterium atom. The superior solubility compared to D2O makes it the required choice for many synthetic intermediates and natural products. [1]
Serves as an efficient and economical deuterium source for introducing deuterium atoms into molecules via reductive deuteration. Its favorable atom economy compared to D2O makes it a preferred reagent for preparing labeled compounds for use in quantitative mass spectrometry. [2]
Used as the solvent in HDX-MS to determine the number of exchangeable hydrogens in unknown metabolites or small molecules that are insoluble in water. This provides an additional layer of structural information crucial for confident compound identification. [3]
Selected over Methanol-d4 (CD3OD) when a simple, sharp singlet from the residual solvent peak is desired for referencing, while still providing a protic environment for the analyte. [4]
Flammable;Acute Toxic;Health Hazard